Rilpivirine

Description

Properties

IUPAC Name |

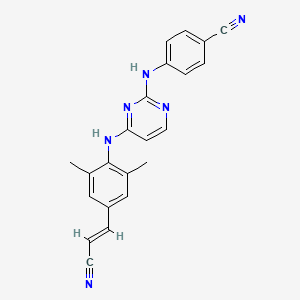

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198189 | |

| Record name | Rilpivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1mg/ml, Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0) | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly yellow crystalline powder, White to off-white powder | |

CAS No. |

500287-72-9 | |

| Record name | Rilpivirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500287-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilpivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((4-((4-[(E)-2-Cyanoethenyl]- 2,6-dimethylphenyl)amino) pyrimidin-2-yl)amino) benzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILPIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI96A8X663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241-243°C, 242 °C | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of Rilpivirine

Topic: Discovery and Synthesis of Rilpivirine (TMC278) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The Resilience of Flexibility

This compound (TMC278) represents a paradigm shift in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] Unlike first-generation NNRTIs (e.g., nevirapine, efavirenz) which are rigid "butterflies," this compound belongs to the Diarylpyrimidine (DAPY) class.[2] Its core design philosophy is torsional flexibility —the ability to "wiggle" and "jiggle" within the binding pocket. This molecular plasticity allows this compound to maintain high-affinity binding even when the HIV-1 Reverse Transcriptase (RT) enzyme undergoes structural rearrangements due to drug-resistance mutations (e.g., K103N, Y181C).

This guide details the structural logic, the convergent process chemistry used for large-scale manufacturing, and the mechanistic pharmacodynamics that define this compound as a "resilient" antiretroviral agent.

Molecular Design & SAR: The "Horseshoe" Conformation

The DAPY Scaffold Evolution

The discovery of this compound was not serendipitous but the result of rational evolution from previous scaffolds: TIBO

The critical breakthrough was the introduction of flexible linkers connecting the central pyrimidine ring to the wing moieties.

-

Central Core: A pyrimidine ring acting as the hub.

-

Left Wing: A 2,6-dimethylphenyl moiety with a para-cyanovinyl group. The methyl groups provide steric bulk to force the molecule into a specific conformation, while the cyanovinyl group extends into a hydrophobic tunnel (conserved region).

-

Right Wing: A benzonitrile moiety that interacts with the solvent-exposed region.

"Wiggling" and "Jiggling"

Crystallographic studies (PDB: 3MEE) reveal that this compound adopts a "U" or "Horseshoe" conformation within the NNRTI binding pocket (NNIBP).

-

Wiggling: Torsional rotations around the single bonds connecting the wings to the central pyrimidine allow the molecule to adjust its shape.

-

Jiggling: The ability of the entire molecule to reposition itself slightly within the pocket to accommodate steric clashes caused by mutations.

Key Binding Interactions

-

Hydrogen Bonding: The N-H of the aniline linkers forms a hydrogen bond network with the backbone carbonyl of Lys101 .

-

-

-

Hydrophobic Tunnel: The cyanovinyl group penetrates a hydrophobic channel formed by Phe227 and Trp229 , a region that is functionally constrained and less prone to mutation.

Chemical Synthesis: Process Optimization

The manufacturing route of this compound utilizes a convergent strategy , synthesizing two key intermediates ("Left Wing" and "Right Wing") separately before a final coupling. This approach maximizes yield and minimizes the handling of late-stage toxic intermediates.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis strategy for this compound, highlighting the separate construction of the 'Left' and 'Right' wings.

Detailed Protocols

Step 1: Synthesis of the "Left Wing" (Intermediate A)

Target: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.[3][4][5]

-

Reagents: 4-iodo-2,6-dimethylaniline, Acrylonitrile, Palladium(II) acetate (catalyst), Tri-o-tolylphosphine (ligand), Sodium acetate.

-

Protocol:

-

Charge reactor with 4-iodo-2,6-dimethylaniline and sodium acetate in dimethylacetamide (DMAc).

-

Add Pd(OAc)₂ and ligand under inert atmosphere (

). -

Add acrylonitrile and heat to 130°C for 12–24 hours (Heck Coupling).

-

Critical Control: High temperature favors the trans (E) isomer, which is required for activity.

-

Workup: Cool, filter catalyst, and precipitate the product by adding water.[5][6]

-

Salt Formation: Dissolve in isopropanol/ethanol and treat with HCl gas/solution to crystallize the hydrochloride salt.

-

Step 2: Synthesis of the "Right Wing" (Intermediate B)

Target: 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.[3][4][5][7][8][9]

-

Reagents: 4-aminobenzonitrile, 2,4-dichloropyrimidine.[4]

-

Protocol:

-

Dissolve 4-aminobenzonitrile in a polar solvent (e.g., 1,4-dioxane or acetonitrile).

-

Add 2,4-dichloropyrimidine.

-

Heat to reflux .[6]

-

Selectivity: The 4-position of the pyrimidine is more reactive towards nucleophilic attack than the 2-position, but selectivity must be controlled by temperature.

-

Isolate the product by filtration.[6][10] The chlorine at the 4-position remains available for the final coupling.

-

Step 3: Final Coupling (this compound Formation)

-

Reagents: Intermediate A (Left Wing), Intermediate B (Right Wing), Acetonitrile (solvent).

-

Protocol:

-

Suspend Intermediate A and Intermediate B in acetonitrile.

-

Optimization: While early MedChem routes used fusion (melting without solvent) or high-boiling solvents like NMP, modern process routes prefer acetonitrile at reflux or pressurized conditions to avoid toxic solvent residues.

-

Heat to reflux (~80°C) or higher under pressure. The reaction is an S_NAr (Nucleophilic Aromatic Substitution) where the aniline nitrogen of the Left Wing displaces the chlorine of the Right Wing.

-

Workup: Basify with

or -

Crystallize the free base.

-

Salt Formation: Dissolve in 2-propanol and treat with HCl to generate This compound Hydrochloride (Form A is the preferred polymorph).

-

Mechanism of Action & Resistance Profile

Binding Mode Diagram

Figure 2: Interaction map of this compound within the HIV-1 RT allosteric pocket. Note the critical H-bond with Lys101 and the hydrophobic interaction with Trp229.

Resistance Data

This compound retains activity against many strains resistant to 1st-gen NNRTIs, but specific mutations can impact it.[4][5]

| Mutation | Impact on this compound (Fold Change in EC50) | Mechanism of Resistance |

| Wild Type | 1.0 (Reference) | N/A |

| K103N | < 2.0 (Sensitive) | This compound "wiggles" to accommodate the Asn side chain.[7][10] |

| Y181C | ~2.0 - 3.0 (Retained Activity) | Loss of |

| E138K | > 2.5 (Reduced Susceptibility) | Mutation in p51 subunit affects the pocket entry dynamics. |

| M184I | Minimal direct effect | Often selected alongside E138K in failures. |

References

-

Discovery of this compound: Janssen, P. A. J., et al. (2005). "Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1." Journal of Medicinal Chemistry, 48(6), 1901–1909. Link

-

Crystallography & Mechanism: Das, K., et al. (2008). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and TMC278-R278474 (this compound), highly potent and resilient HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 51(18), 5705-5713. Link

-

Process Chemistry (Patent): Wigerinck, P., et al. (2003). "Preparation of pyrimidine derivatives for the treatment of HIV infection." WO Patent 03/016306.[11][12] Link

-

Synthesis Optimization: Zhang, T., et al. (2021). "The development of an effective synthetic route of this compound."[3][4][12] BMC Chemistry, 15, Article number: 22. Link

-

Resistance Profile: Azijn, H., et al. (2010). "TMC278, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor, for Treatment of Human Immunodeficiency Virus Type 1 Infection: Resistance Profile." Antimicrobial Agents and Chemotherapy, 54(2), 718–727. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. EP2872492B1 - Process for the preparation of this compound using a novel intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The development of an effective synthetic route of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 7. 4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE | 244768-32-9 [chemicalbook.com]

- 8. 244768-32-9|4-((4-Chloropyrimidin-2-yl)amino)benzonitrile|BLD Pharm [bldpharm.com]

- 9. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 | Benchchem [benchchem.com]

- 10. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

- 11. WO2020084142A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. US20140275538A1 - this compound process - Google Patents [patents.google.com]

The Rilpivirine Nexus: An In-depth Technical Guide to its Binding Site on HIV-1 Reverse Transcriptase

For Immediate Release to the Scientific Community

Abstract

This technical guide provides a comprehensive exploration of the binding site of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), on the HIV-1 reverse transcriptase (RT) enzyme. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate molecular interactions, the structural basis of this compound's high potency, the mechanisms of drug resistance, and the advanced experimental methodologies used to elucidate these phenomena. By synthesizing crystallographic data, kinetic analyses, and molecular modeling insights, we aim to provide a definitive resource for understanding and targeting this critical antiviral interface.

Introduction: The Allosteric Achilles' Heel of HIV-1 RT

The HIV-1 reverse transcriptase (RT) is a cornerstone of the viral replication cycle, responsible for transcribing the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome.[1] This enzymatic activity makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a pivotal class of antiretrovirals that bind to an allosteric site on the p66 subunit of the RT heterodimer, approximately 10 Å from the polymerase active site.[2][3] This binding induces conformational changes that disrupt the catalytic function of the enzyme, effectively halting DNA synthesis.[4]

This compound (TMC278), a diarylpyrimidine (DAPY) derivative, is a second-generation NNRTI distinguished by its high potency against both wild-type and NNRTI-resistant strains of HIV-1.[5] Its efficacy is rooted in its unique structural flexibility and its dynamic interactions within the NNRTI binding pocket (NNIBP). This guide will dissect the architecture of this binding site and the nuanced interplay between this compound and the viral enzyme.

The this compound Binding Pocket: A Dynamic and Malleable Interface

The NNIBP is a predominantly hydrophobic pocket that is not fully formed in the absence of an inhibitor.[6] The binding of an NNRTI, such as this compound, induces a conformational shift in key amino acid residues, notably Y181 and Y188, to create the binding cavity.[6] The pocket is comprised of residues from both the p66 and p51 subunits of the HIV-1 RT heterodimer.

Key Amino Acid Residues in the this compound Binding Pocket

Structural studies, primarily X-ray crystallography of co-crystals (PDB IDs: 2ZD1, 3MEE, 4G1Q), have identified a constellation of amino acid residues that form the this compound binding site.[5][7]

| Subunit | Amino Acid Residues |

| p66 | L100, K101, K103, V106, V108, V179, Y181, Y188, G190, F227, W229, L234, P236, Y318 |

| p51 | E138 |

Molecular Interactions: A Symphony of Forces

The high binding affinity of this compound is a result of a network of specific molecular interactions within the NNIBP. These interactions are a combination of hydrogen bonds and extensive hydrophobic contacts.

-

Hydrogen Bonding: A crucial anchoring interaction occurs between the pyrimidine core of this compound and the main-chain amide of K101 in the p66 subunit.[6] This hydrogen bond is a conserved feature among many potent NNRTIs. Furthermore, a water-mediated hydrogen bond has been identified, involving one of the nitrile groups of this compound, which contributes to its adaptability within the pocket.[8][9]

-

Hydrophobic and van der Waals Interactions: The diaryl "wings" of this compound are engaged in numerous hydrophobic and aromatic stacking interactions with surrounding residues. The aminobenzonitrile wing interacts with residues such as Y181, Y188, and W229, while the cyanovinyl-dimethylphenyl wing is positioned in a hydrophobic tunnel, making contact with residues like L100, V106, and L234.[6][7]

-

The "Wiggling" and "Jiggling" Phenomenon: The potency of this compound against resistant strains is attributed to its conformational flexibility ("wiggling") and its ability to reposition and reorient within a malleable binding pocket ("jiggling").[4] This dynamic interplay allows this compound to adapt to mutations that would otherwise cause steric hindrance or loss of binding for more rigid NNRTIs. Molecular dynamics simulations have been instrumental in visualizing these dynamic movements.[10]

The Landscape of this compound Resistance

The high mutation rate of HIV-1 inevitably leads to the emergence of drug-resistant strains. For this compound, a number of key mutations within the NNIBP have been identified that reduce its efficacy.

The E138K Mutation: A Primary Pathway to Resistance

The most clinically significant mutation associated with this compound resistance is the substitution of glutamic acid with lysine at position 138 (E138K) in the p51 subunit.[11] While this mutation confers only a modest (less than 3-fold) increase in resistance in vitro, it is frequently observed in patients experiencing virological failure on this compound-containing regimens.[11]

The mechanism of E138K-mediated resistance is not due to steric hindrance but rather to an alteration of the binding kinetics.[5] The E138K mutation disrupts a salt bridge between E138 of the p51 subunit and K101 of the p66 subunit, leading to a more open conformation at the entrance of the NNIBP.[12] This conformational change significantly increases the dissociation rate (koff) of this compound from the binding pocket, by as much as seven-fold, with a negligible effect on the association rate (kon).[12] This accelerated "off-rate" reduces the overall binding affinity and allows the enzyme to resume its function more readily.

Compensatory Mutations and Viral Fitness

Interestingly, the E138K mutation can also play a compensatory role. For instance, the M184I mutation, which confers resistance to some nucleoside reverse transcriptase inhibitors (NRTIs), often reduces the catalytic efficiency and processivity of the RT enzyme. The presence of the E138K mutation can restore this diminished enzymatic function, providing a plausible explanation for the co-emergence of these two mutations in clinical settings.[5]

Quantitative Impact of Key Mutations on this compound Binding and Activity

| Mutation | Effect on this compound Susceptibility (Fold Change in EC50) | Impact on Binding Kinetics |

| E138K | ~2-3 fold | Primarily increases the dissociation rate (koff) of this compound, leading to a modest decrease in binding affinity.[11][12] |

| K101E | Significant | Contributes to resistance, often in combination with other mutations. |

| Y181C | Significant | Disrupts aromatic stacking interactions with the diaryl wing of this compound. |

| M230L | Significant | Alters the hydrophobic environment of the binding pocket. |

| E138K + M184I | ~7-fold | The combination leads to a greater reduction in this compound susceptibility than E138K alone.[2] |

Experimental Methodologies for Studying the this compound-RT Interaction

A multi-pronged experimental approach has been essential in deciphering the intricacies of the this compound binding site.

X-ray Crystallography: Visualizing the Static Interaction

High-resolution crystal structures of this compound in complex with wild-type and mutant HIV-1 RT have provided an atomic-level blueprint of the binding interactions.

Step-by-Step Methodology:

-

Protein Expression and Purification: Expression of recombinant HIV-1 RT (p66 and p51 subunits) in E. coli followed by purification using affinity and ion-exchange chromatography.

-

Co-crystallization: Incubation of the purified RT with a molar excess of this compound to form the RT-rilpivirine complex. Crystallization is then induced by vapor diffusion, typically using hanging or sitting drop methods with a precipitant solution.

-

X-ray Diffraction Data Collection: The grown crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, into which the atomic model of the RT-rilpivirine complex is built and refined.

Cryo-Electron Microscopy (Cryo-EM): Capturing Dynamic States

Cryo-EM has emerged as a powerful technique to visualize the structures of macromolecular complexes in near-native states, including different conformational states of the RT-rilpivirine complex.[13][14]

Step-by-Step Methodology:

-

Sample Preparation: A purified solution of the RT-rilpivirine complex is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A series of 2D projection images are collected from different angles.

-

Image Processing and 3D Reconstruction: The 2D images are processed to align them and reconstruct a 3D density map of the complex.

-

Model Building and Analysis: An atomic model of the RT-rilpivirine complex is fitted into the 3D density map.

Transient-State Kinetics: Unraveling the Dynamics of Inhibition

Transient-state kinetic assays, such as stopped-flow and quench-flow, provide crucial insights into the rates of inhibitor binding and dissociation and their effects on the individual steps of the enzymatic reaction.[5][15]

Step-by-Step Methodology:

-

Rapid Mixing: The RT enzyme and this compound are rapidly mixed in a stopped-flow or quench-flow apparatus.

-

Monitoring the Reaction:

-

Stopped-flow: Changes in a spectroscopic signal (e.g., fluorescence) upon binding are monitored in real-time.

-

Quench-flow: The reaction is allowed to proceed for a defined short time period before being stopped (quenched) by the addition of a chemical agent. The amount of product formed is then quantified.

-

-

Data Analysis: The time course of the reaction is fitted to kinetic models to determine the rate constants for inhibitor association (kon) and dissociation (koff), and the equilibrium dissociation constant (Kd).

Conclusion and Future Directions

The this compound binding site on HIV-1 RT is a testament to the power of structure-based drug design and the importance of understanding the dynamic nature of enzyme-inhibitor interactions. The conformational flexibility of both this compound and the NNIBP is a key determinant of its high potency and resilience to resistance mutations. Future drug development efforts should continue to leverage this understanding, designing inhibitors that can adapt to the evolving landscape of HIV-1 resistance. Advanced techniques such as cryo-EM and sophisticated molecular dynamics simulations will undoubtedly play a crucial role in unveiling new allosteric sites and guiding the design of the next generation of antiretroviral agents.

References

-

Kuroda, D. G., Bauman, J. D., Challa, J. R., Patel, D., Troxler, T., Das, K., Arnold, E., & Hochstrasser, R. M. (2013). Snapshot of the equilibrium dynamics of a drug bound to HIV-1 reverse transcriptase. Nature chemistry, 5(3), 174–181. [Link]

-

Bauman, J. D., Patel, D., Das, K., & Arnold, E. (2012). Crystal structure of HIV-1 reverse transcriptase (RT) in complex with this compound (TMC278, Edurant), a non-nucleoside rt-inhibiting drug. RCSB Protein Data Bank. [Link]

-

Das, K., & Arnold, E. (2013). HIV-1 reverse transcriptase and antiviral drug resistance. Part 1. Current opinion in virology, 3(2), 111–118. [Link]

-

Lansdon, E. B., Das, K., & Arnold, E. (2010). Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine (TMC125) and this compound (TMC278): Implications for Drug Design. Viruses, 2(11), 2514–2531. [Link]

-

Kulkarni, R., Babaoglu, K., Lansdon, E. B., Rimsky, L., Van Eygen, V., Picchio, G., Svarovskaia, E., Miller, M. D., & White, K. L. (2012). The HIV-1 reverse transcriptase M184I mutation enhances the E138K-associated resistance to this compound and decreases viral fitness. Journal of acquired immune deficiency syndromes (1999), 59(1), 47–54. [Link]

-

Das, K., Bauman, J. D., Clark, A. D., Jr, Frenkel, Y. V., Lewi, P. J., Janssen, P. A., & Arnold, E. (2008). Crystal structure of HIV-1 reverse transcriptase in complex with TMC278 (this compound). RCSB Protein Data Bank. [Link]

-

Gatanaga, H., Ode, H., Hachiya, A., Hayashida, T., Sato, H., & Oka, S. (2016). This compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. The Journal of antimicrobial chemotherapy, 71(10), 2751–2757. [Link]

-

Kouyos, R. D., von Wyl, V., Yerly, S., Böni, J., Rieder, P., Joos, B., Taffé, P., Shah, C., Bürgisser, P., Klimkait, T., Weber, R., Hirschel, B., Cavassini, M., Rauch, A., Battegay, M., Vernazza, P. L., Bernasconi, E., Ledergerber, B., & Günthard, H. F. (2011). Ambiguous nucleotide calls from population-based sequencing of HIV-1 are a risk factor for virological failure in the Swiss HIV Cohort Study. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 52(4), 548–555. [Link]

-

Hetta, H. F., Al-Harbi, K. S., & John, J. (2024). Antiviral Drugs in HIV and Cardiovascular Disease: Mechanistic Insights and Clinical Implications. Pharmaceuticals, 17(2), 205. [Link]

-

Das, K., & Arnold, E. (2010). Crystal structure of HIV-1 reverse transcriptase in complex with the non-nucleoside inhibitor TMC278 (this compound). RCSB Protein Data Bank. [Link]

-

Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988–993. [Link]

-

Das, K., Martinez, S. E., Bauman, J. D., & Arnold, E. (2014). Molecular dynamics study of HIV-1 RT-DNA-nevirapine complexes explains NNRTI inhibition and resistance by connection mutations. Proteins, 82(9), 2073–2087. [Link]

-

Das, K., & Arnold, E. (2008). Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design. Acta crystallographica. Section D, Biological crystallography, 64(Pt 10), 1104–1115. [Link]

-

Singh, K., Marchand, B., Kirby, K. A., Michailidis, E., Ryan, E. M., Hagedorn, A. N., ... & Sarafianos, S. G. (2022). Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. Proceedings of the National Academy of Sciences, 119(31), e2203790119. [Link]

-

Das, K., Bauman, J. D., Clark, A. D., Jr, Frenkel, Y. V., Lewi, P. J., Janssen, P. A., & Arnold, E. (2008). Crystal structure of HIV-1 reverse transcriptase in complex with TMC278 (this compound), a non-nucleoside RT inhibitor. Journal of medicinal chemistry, 51(8), 2341–2350. [Link]

-

Singh, K., Marchand, B., Kirby, K. A., Michailidis, E., Ryan, E. M., Hagedorn, A. N., ... & Sarafianos, S. G. (2022). Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. ResearchGate. [Link]

-

Crauwels, H., van Heeswijk, R. P., Buelens, A., Stevens, M., & Hoogstoel, A. (2014). Clinical perspective on drug-drug interactions with the non-nucleoside reverse transcriptase inhibitor this compound. AIDS reviews, 16(1), 3–13. [Link]

-

Das, K., & Arnold, E. (2013). Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening. Acta crystallographica. Section D, Biological crystallography, 69(Pt 11), 2195–2203. [Link]

-

Das, K., & Arnold, E. (2019). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Viruses, 11(10), 882. [Link]

-

Spence, R. A., Anderson, K. S., & Johnson, K. A. (1996). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Biochemistry, 35(32), 10529–10538. [Link]

-

Kulkarni, R., Babaoglu, K., Lansdon, E., Rimsky, L., Picchio, G., Miller, M., & White, K. (2011). This compound Drug Resistance: E138K, 184I, M184V, Interactions Between E138K & M184I. NATAP. [Link]

-

Singh, K., & Sarafianos, S. G. (2022). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Viruses, 14(10), 2244. [Link]

-

Singh, K., Marchand, B., Kirby, K. A., Michailidis, E., Ryan, E. M., Hagedorn, A. N., ... & Sarafianos, S. G. (2022). Cryo-EM Structure of HIV-1 Reverse Transcriptase with N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine: A New HIV-1 Non-nucleoside Inhibitor. ACS infectious diseases, 8(6), 1147–1155. [Link]

-

Singh, K., Marchand, B., Kirby, K. A., Michailidis, E., Ryan, E. M., Hagedorn, A. N., ... & Sarafianos, S. G. (2022). Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. Proceedings of the National Academy of Sciences of the United States of America, 119(31), e2203790119. [Link]

-

Das, K., & Arnold, E. (2014). Molecular dynamics study of HIV-1 RT-DNA-nevirapine complexes explains NNRTI inhibition and resistance by connection mutations. PLoS computational biology, 10(5), e1003610. [Link]

-

Wu, B., Wang, Z., Zhang, Z., Xu, Z., Zhou, J., & Zhan, P. (2022). Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region. Pharmaceuticals, 15(11), 1409. [Link]

-

Debyser, Z., Pauwels, R., Andries, K., Desmyter, J., Kukla, M., Janssen, P. A., & De Clercq, E. (1991). Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template. The Journal of biological chemistry, 266(30), 20349–20355. [Link]

-

KinTek Corporation. (n.d.). Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method. Retrieved January 30, 2026, from [Link]

-

Stanford University HIV Drug Resistance Database. (2025). NRTI Resistance Notes. [Link]

-

Shafer, R. W., & Schapiro, J. M. (2008). HIV-1 drug resistance mutations: an updated framework for the second decade of HAART. AIDS reviews, 10(2), 67–84. [Link]

-

Das, K., & Arnold, E. (2019). The structure of HIV-1RT with this compound drug bounded in a known place/situs to protein as our molecules. ResearchGate. [Link]

-

Napolitano, L. (2011). Impact of HIV-1 Reverse Transcriptase E138 Mutations on this compound Drug Susceptibility. Monogram Biosciences. [Link]

-

Hizi, A., Tal, R., Shaharabany, M., Loya, S., Ochaion, A., & Veber, C. (2008). Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide. The international journal of biochemistry & cell biology, 40(10), 2147–2156. [Link]

-

Das, K., & Arnold, E. (2010). HIV-1 Reverse Transcriptase in Complex with TMC278. RCSB Protein Data Bank. [Link]

-

Rhee, S. Y., Taylor, J., Fessel, W. J., Kaufman, D., Towner, W., Troia-Cancio, P. V., ... & Shafer, R. W. (2010). Forecasting drug resistant HIV protease evolution. PLoS computational biology, 6(8), e1000871. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Mechanism of HIV-1 Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Allosteric Inhibition of HIV-1 Reverse Transcriptase: Conformational Changes Induced by Rilpivirine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), stands as a potent therapeutic against HIV-1, largely due to its remarkable ability to induce and adapt to conformational changes within the viral enzyme, reverse transcriptase (RT). This technical guide synthesizes crystallographic, microscopic, and computational data to provide an in-depth understanding of the allosteric inhibition mechanism of this compound. We will explore the intricate structural rearrangements within the NNRTI binding pocket, the subsequent impact on the polymerase active site, and the altered dynamics of the p66 and p51 subunits. Furthermore, this guide details the key experimental methodologies—X-ray crystallography, cryo-electron microscopy, and molecular dynamics simulations—that have been instrumental in elucidating these mechanisms. A thorough comprehension of this compound's interaction with RT not only clarifies its high efficacy and resilience to resistance but also provides a blueprint for the rational design of next-generation antiretroviral agents.

Introduction: HIV-1 Reverse Transcriptase as a Prime Antiretroviral Target

The human immunodeficiency virus type 1 (HIV-1) lifecycle is critically dependent on the enzyme reverse transcriptase (RT), which transcribes the viral single-stranded RNA genome into double-stranded DNA.[1] This DNA is then integrated into the host cell's genome, commandeering its machinery for viral replication.[2] The indispensability of RT in this process makes it a primary target for antiretroviral therapy.[1][2]

HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51. The larger p66 subunit contains both the DNA polymerase and RNase H active sites, while the p51 subunit is thought to play a primarily structural role. The polymerase domain of p66 is often likened to a "right hand," with subdomains designated as the fingers, palm, and thumb. The catalytic activity of the polymerase resides in the palm subdomain.

The Evolution of NNRTIs: The Rise of this compound

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site.[1][3] This binding event induces conformational changes that distort the enzyme's structure, ultimately inhibiting its function.[1][4] this compound (formerly TMC278) is a second-generation NNRTI, a diarylpyrimidine derivative, approved for the treatment of HIV-1 infection.[5][6] It exhibits high potency against both wild-type and NNRTI-resistant strains of HIV-1, a characteristic attributed to its unique structural flexibility.[6][7]

The Heart of Inhibition: this compound-Induced Conformational Changes

The binding of this compound to HIV-1 RT is a dynamic process that results in significant structural rearrangements, effectively locking the enzyme in an inactive state.

The NNRTI Binding Pocket (NNIBP): A Tale of Induced Fit

The NNIBP is a hydrophobic pocket formed by residues from both the p66 and p51 subunits.[3] this compound's diarylpyrimidine core and flexible side chains allow it to adopt a "wiggling" and "jiggling" motion within this pocket.[8] This inherent flexibility enables it to establish numerous interactions with the surrounding amino acid residues, including Tyr181, Tyr188, and Trp229, and to adapt to mutations that would confer resistance to earlier-generation NNRTIs.[9][10]

Crucially, water molecules have been shown to play an essential role in mediating the binding of this compound to the NNIBP.[7] High-resolution crystal structures have revealed a network of water-drug interactions that help to anchor the drug within the pocket, contributing to its high binding affinity.[7]

Allosteric Transmission: Impact on the Polymerase Active Site

The binding of this compound in the NNIBP triggers a cascade of conformational changes that are transmitted to the distant polymerase active site.[4] This allosteric communication is key to its inhibitory mechanism. Cryo-electron microscopy (cryo-EM) studies have revealed that in the this compound-bound state, the YMDD (tyrosine-methionine-aspartate-aspartate) motif, which is critical for catalysis, undergoes a significant shift.[11][12]

This structural distortion alters the precise geometry of the active site, preventing the proper binding and positioning of the incoming deoxynucleoside triphosphate (dNTP) and the template-primer duplex.[4][13] Essentially, this compound's binding locks the "fingers" and "thumb" subdomains in a conformation that is incompatible with polymerization.

Inter-subunit Dynamics and Global Structural Changes

The conformational changes are not limited to the p66 subunit. The binding of this compound also affects the interaction and relative orientation of the p66 and p51 subunits.[4] Molecular dynamics simulations suggest that NNRTIs, in general, restrict the flexibility and mobility of the p66 thumb subdomain, which is essential for the translocation of the DNA duplex during synthesis.[14][15] This "tightening" of the enzyme's structure contributes to the overall inhibition of its processivity.

Visualizing the Mechanism: Structural and Workflow Diagrams

To better understand the complex interplay of events, the following diagrams illustrate the key processes.

Caption: Simplified schematic of HIV-1 RT heterodimer.

Caption: Logical flow of this compound's inhibitory mechanism.

Experimental Methodologies: A Technical Overview

The detailed understanding of this compound's mechanism of action has been made possible through a combination of powerful structural biology and computational techniques.

X-ray Crystallography of the RT-Rilpivirine Complex

X-ray crystallography provides high-resolution, atomic-level snapshots of the protein-ligand complex.[16]

Protocol for Co-crystallization:

-

Protein Purification: Express and purify recombinant HIV-1 RT (p66/p51 heterodimer) to >95% homogeneity.

-

Complex Formation: Incubate purified RT with a molar excess of this compound (typically 2-5 fold) to ensure saturation of the binding pocket.[17]

-

Crystallization Screening: Employ vapor diffusion (sitting or hanging drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives).[18]

-

Crystal Optimization: Refine initial crystal hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[19]

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known RT structure as a search model. Refine the model and build the this compound molecule into the electron density map.[16]

Caption: Experimental workflow for X-ray crystallography.

Cryo-Electron Microscopy (Cryo-EM) for Capturing Functional States

Cryo-EM has emerged as a powerful technique for studying large and flexible macromolecular complexes like RT in a near-native, solution-like state.[11][12]

Protocol for Single-Particle Cryo-EM:

-

Complex Preparation: Prepare the HIV-1 RT/DNA/Rilpivirine ternary complex.[11]

-

Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil).[20]

-

Vitrification: Plunge-freeze the grid in liquid ethane to trap the complexes in a thin layer of vitreous ice.[20]

-

Data Acquisition: Collect a large dataset of movies of the frozen particles using a transmission electron microscope equipped with a direct electron detector.[20]

-

Image Processing: Perform motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map.

-

Model Building and Refinement: Build an atomic model of the complex into the cryo-EM map and refine it.

Caption: Experimental workflow for single-particle cryo-EM.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics

MD simulations provide a computational lens to observe the dynamic behavior of the RT-Rilpivirine complex over time, complementing the static pictures from crystallography and cryo-EM.[10][21]

Protocol for MD Simulations:

-

System Setup: Start with a high-resolution crystal structure of the RT-Rilpivirine complex (e.g., from the Protein Data Bank).[3]

-

Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while applying restraints to the protein and ligand, which are then slowly released.

-

Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational landscape of the complex.[8][15]

-

Trajectory Analysis: Analyze the simulation trajectory to study protein-ligand interactions, conformational changes, flexibility, and solvent behavior.

Implications for Drug Design and Resistance

A deep understanding of the conformational changes induced by this compound is paramount for overcoming drug resistance. Resistance mutations, such as E138K, can emerge in patients, reducing the binding affinity of the drug.[22][23][24] The E138K mutation in the p51 subunit, for instance, is thought to disrupt a salt bridge with K101 on the p66 subunit, affecting access to the binding pocket.[23]

By elucidating the precise structural and dynamic consequences of this compound binding, researchers can:

-

Design novel NNRTIs with improved flexibility and interaction profiles to maintain potency against mutant RT variants.

-

Predict potential resistance mutations by identifying key residues involved in drug binding and allosteric communication.

-

Develop strategies to restore susceptibility to existing drugs, for example, by designing combination therapies that target different conformational states of the enzyme.

Conclusion

This compound's efficacy as an anti-HIV-1 agent is a testament to the power of allosteric inhibition. Its ability to induce and adapt to significant conformational changes in reverse transcriptase, thereby locking it in a catalytically incompetent state, is a sophisticated mechanism of action. The continued application of high-resolution structural techniques and advanced computational modeling will be instrumental in staying ahead of viral evolution and in the design of more durable and potent antiretroviral therapies.

References

-

4G1Q: Crystal structure of HIV-1 reverse transcriptase (RT) in complex with this compound (TMC278, Edurant), a non-nucleoside rt-inhibiting drug. (2013). RCSB PDB. [Link]

-

What is the mechanism of this compound Hydrochloride? (2024). Patsnap Synapse. [Link]

-

8DX8: HIV-1 reverse transcriptase/rilpivirine with bound fragment 2-chloro-6-fluorophenethylamine at the 415 site. (2023). RCSB PDB. [Link]

-

Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding. (n.d.). National Institutes of Health. [Link]

-

Crystal structure of this compound, C22H18N6. (2015). Cambridge Core. [Link]

-

Complexes of HIV-1 reverse transcriptase with inhibitors of the HEPT series reveal conformational changes relevant to the design of potent non-nucleoside inhibitors. (n.d.). PubMed. [Link]

-

Biochemical Mechanism of HIV-1 Resistance to this compound. (2012). National Institutes of Health. [Link]

-

Antiviral Drugs in HIV and Cardiovascular Disease: Mechanistic Insights and Clinical Implications. (2024). MDPI. [Link]

-

This compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. (2016). PubMed. [Link]

-

Ab initio molecular dynamics studies on HIV-1 reverse transcriptase triphosphate binding site: implications for nucleoside-analog drug resistance. (2005). National Institutes of Health. [Link]

-

Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. (2022). PNAS. [Link]

-

Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound. (2022). PubMed. [Link]

-

Biochemical mechanism of HIV-1 resistance to this compound. (2012). PubMed. [Link]

-

Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024). PubMed. [Link]

-

Steered molecular dynamics simulation on the binding of NNRTI to HIV-1 RT. (2005). PubMed. [Link]

-

Molecular Dynamics Study of HIV-1 RT-DNA-nevirapine Complexes Explains NNRTI Inhibition and Resistance by Connection Mutations. (2014). PubMed. [Link]

-

Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Douglas Instruments. [Link]

-

Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. (1995). National Institutes of Health. [Link]

-

Cryo-EM Structure of HIV-1 Reverse Transcriptase with N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine: A New HIV-1 Non-nucleoside Inhibitor. (2025). ACS Publications. [Link]

-

Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (2012). MDPI. [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers. [Link]

-

Drug Resistance Mutations (DRMs) for Long-Acting Injectable Cabotegravir and this compound (CAB/RPV LAI) in the HIV-1 Subtype A6 Epidemic in Poland. (2024). MDPI. [Link]

-

Enhanced Yield and Gentle Purification of HIV for Cryo-Electron Tomography Analysis of Virion Maturation. (2024). bioRxiv. [Link]

-

In silico Design of Novel HIV-1 NNRTIs Based on Combined Modeling Studies of Dihydrofuro[3,4-d]pyrimidines. (2020). Frontiers. [Link]

-

Evolution of Antiretroviral Drug this compound and Approach to Oncology. (2023). MDPI. [Link]

-

Biochemical mechanism of clinical resistance to this compound. (2012). ResearchGate. [Link]

-

Molecular insight on the binding of NNRTI to K103N mutated HIV-1 RT: molecular dynamics simulations and dynamic pharmacophore analysis. (2016). Oxford Academic. [Link]

-

Guidelines for the successful generation of protein-ligand complex crystals. (2017). IUCr Journals. [Link]

-

The Meandrous Route of this compound in the Search for the Miraculous Drug to Treat HIV Infections. (2025). National Institutes of Health. [Link]

-

Studying protein-ligand interactions using X-ray crystallography. (2007). PubMed. [Link]

Sources

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical Mechanism of HIV-1 Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of this compound, C22H18N6 | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. Evolution of Antiretroviral Drug this compound and Approach to Oncology [mdpi.com]

- 7. rcsb.org [rcsb.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Complexes of HIV-1 reverse transcriptase with inhibitors of the HEPT series reveal conformational changes relevant to the design of potent non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | In silico Design of Novel HIV-1 NNRTIs Based on Combined Modeling Studies of Dihydrofuro[3,4-d]pyrimidines [frontiersin.org]

- 11. pnas.org [pnas.org]

- 12. Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Steered molecular dynamics simulation on the binding of NNRTI to HIV-1 RT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular dynamics study of HIV-1 RT-DNA-nevirapine complexes explains NNRTI inhibition and resistance by connection mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Ab initio molecular dynamics studies on HIV-1 reverse transcriptase triphosphate binding site: implications for nucleoside-analog drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biochemical mechanism of HIV-1 resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Structural and Mechanistic Guide to the Rilpivirine-HIV-1 Reverse Transcriptase Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystal structure of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) in complex with the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (RPV) offers profound insights into the molecular underpinnings of its high potency and resilience against drug resistance. This guide provides an in-depth technical analysis of this critical complex, elucidating the experimental workflow for its structural determination, detailing the nuanced molecular interactions, and discussing the implications for the rational design of next-generation antiretroviral agents. By examining the structural basis for this compound's efficacy, including its unique conformational flexibility and interactions within the NNRTI binding pocket (NNIBP), we aim to equip researchers with a foundational understanding to innovate in the field of HIV therapeutics.

Introduction: The Enduring Challenge of HIV-1 and the Role of Reverse Transcriptase

HIV-1 RT is a cornerstone of the viral replication cycle, responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] This enzymatic function makes it a prime target for antiretroviral therapy. NNRTIs are a class of allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[2] This binding induces a conformational change that inhibits the enzyme's function.[2]

This compound (TMC278, Edurant®) is a second-generation NNRTI from the diarylpyrimidine (DAPY) class, distinguished by its high potency against both wild-type HIV-1 and a wide array of strains resistant to first-generation NNRTIs.[3][4] The key to its success lies in its structural design, which incorporates significant conformational flexibility.[5] This allows it to adapt its shape and "wiggle" within the binding pocket, maintaining crucial interactions even when mutations arise that would typically confer resistance.[5][6] Understanding the precise three-dimensional arrangement of this drug-enzyme complex is therefore paramount for appreciating its mechanism of action and for designing future inhibitors that can overcome evolving resistance.

Methodology: From Gene to High-Resolution Structure

The determination of the HIV-1 RT-rilpivirine crystal structure is a multi-step process that demands precision and robust quality control at each stage. The protocols described herein are synthesized from established methodologies in the field, particularly those leading to high-resolution structures such as PDB ID: 4G1Q.[6]

Expression and Purification of HIV-1 RT

The production of high-quality, homogenous HIV-1 RT is the foundational step for successful crystallization.

-

Rationale: An engineered heterodimer of the p66 and p51 subunits is typically used. The p66 subunit contains both the polymerase and RNase H domains, while the p51 subunit, derived from p66, is more structurally compact.[1] Often, protein engineering strategies are employed, such as truncating disordered termini or introducing specific mutations, to improve crystallization behavior and the diffraction quality of the resulting crystals.[7]

-

Step-by-Step Protocol:

-

Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids encoding the p66 and p51 subunits of HIV-1 RT.

-

Culture Growth: Grow the bacterial cultures in a rich medium (e.g., Terrific Broth) at 37°C until they reach an optimal cell density (OD600 of ~1.5-2.0).

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM and continue incubation at a reduced temperature (e.g., 18-25°C) overnight. This lower temperature slows protein synthesis, promoting proper folding.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells using high-pressure homogenization or sonication.

-

Purification:

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column (assuming a His-tag is engineered into one of the subunits). Elute the protein using an imidazole gradient.

-

Ion-Exchange Chromatography: Further purify the protein using a cation or anion exchange column (e.g., Mono S or Mono Q) to separate the RT heterodimer from contaminants based on surface charge.

-

Size-Exclusion Chromatography: Perform a final "polishing" step using a size-exclusion column to ensure the sample is monodisperse and free of aggregates.

-

-

Quality Control: Assess purity at each stage using SDS-PAGE. Confirm the protein concentration using a spectrophotometer (A280) or a colorimetric assay (e.g., Bradford).

-

Crystallization of the RT-Rilpivirine Complex

-

Rationale: Crystallization involves slowly bringing the protein-inhibitor complex out of solution to form a well-ordered, three-dimensional lattice. The hanging drop vapor diffusion method is commonly employed, where a drop containing the protein, inhibitor, and precipitant equilibrates with a larger reservoir of precipitant solution.

-

Step-by-Step Protocol:

-

Complex Formation: Incubate the purified HIV-1 RT (at a concentration of 10-15 mg/mL) with a 2 to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice to ensure complete binding.

-

Crystallization Screening: Use commercially available or custom-made screens to test a wide range of precipitant conditions (salts, polymers like PEG, and various buffers).

-

Optimization: Once initial "hits" (microcrystals) are identified, systematically vary the concentrations of the protein, precipitant, and pH to optimize crystal size and quality. A typical successful condition might involve a reservoir solution of 10-15% PEG 8000, 100 mM MES buffer pH 6.5, and 200 mM ammonium sulfate.

-

Crystal Harvesting: Carefully harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, using a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice crystal formation.

-

X-ray Diffraction Data Collection and Structure Determination

-

Rationale: The flash-cooled crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal lattice diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic structure of the complex can be built and refined.

-

Workflow Diagram:

Caption: Workflow for determining the crystal structure of the HIV-1 RT-Rilpivirine complex.

Structural Analysis: The Molecular Basis of this compound's Efficacy

The high-resolution crystal structures of the HIV-1 RT in complex with this compound (PDB IDs: 2ZD1, 3MEE, 4G1Q) reveal the intricate details of its binding and inhibitory mechanism.[5][6][8]

The NNRTI Binding Pocket (NNIBP)

This compound binds in a "U-shaped" or "horseshoe" conformation within a hydrophobic pocket located in the p66 subunit, approximately 10 Å away from the polymerase active site. This pocket is formed by residues from several subdomains, including the palm, fingers, and thumb.

Key Molecular Interactions

This compound's potency is derived from a network of hydrogen bonds and extensive hydrophobic interactions, which are maintained by its inherent flexibility.

-

Hydrogen Bonds: The central pyrimidine core of this compound forms two critical hydrogen bonds with the main-chain amide and carbonyl groups of residue Lys101 .[9] This "clamp" is a hallmark interaction for many potent NNRTIs.

-

Hydrophobic and van der Waals Interactions: The two "wings" of the this compound molecule extend into hydrophobic regions of the pocket.

-

The dimethylphenyl wing interacts with residues such as Tyr181, Tyr188, and Trp229 .

-

The cyanovinyl-aminobenzonitrile wing interacts with Val106, Pro236, and Leu234 .

-

-

Role of Water Molecules: High-resolution structures have revealed that water molecules play a crucial role in mediating interactions.[6] For instance, a water molecule can bridge a hydrogen bond between one of this compound's nitrile groups and the protein, adding to the stability of the complex.[6]

Caption: Key molecular interactions between this compound and HIV-1 RT's binding pocket.

Structural Basis of High Potency and Resistance Evasion

This compound's diarylpyrimidine scaffold provides torsional freedom, allowing the molecule to rotate and adopt different conformations.[5] This adaptability is the cornerstone of its resilience to resistance mutations. For example, the common K103N mutation confers high-level resistance to first-generation NNRTIs by creating a steric clash. This compound, however, can adjust its conformation to avoid this clash while preserving its essential hydrogen bonds with Lys101.[5]

Similarly, mutations like E138K can cause resistance. The E138K mutation disrupts a hydrogen bond between K101 and E138 at the entrance of the binding pocket, which can alter the pocket's dynamics.[10] While this can reduce this compound's affinity, the drug's inherent flexibility often allows it to maintain an inhibitory concentration.[8][11]

Implications for Future Drug Design

The structural knowledge of the RT-rilpivirine complex provides a detailed blueprint for the rational design of new NNRTIs with improved characteristics.

-

Exploiting Flexibility: Future designs should continue to incorporate flexible linkers and rotatable bonds, mimicking the DAPY scaffold's ability to adapt to mutations.

-

Targeting Conserved Interactions: The main-chain hydrogen bonds with Lys101 are critical. New inhibitors must be designed to maintain these anchor points.

-

Overcoming Key Mutations: The structural impact of resistance mutations like E138K and M184I must be considered.[4][10] Designing molecules that can either accommodate these changes or form new interactions to compensate for lost affinity is a key strategy. For example, designing inhibitors that can form interactions with the mutated Lys138 residue could restore potency.

-

Improving Physicochemical Properties: While this compound is highly potent, its absorption is pH-dependent.[3][12] Future drug design efforts can focus on modifying the scaffold to improve solubility and bioavailability, reducing food and drug interaction liabilities.[9][12]

Conclusion

The crystal structure of HIV-1 RT complexed with this compound has been instrumental in deciphering the molecular basis of its potent antiviral activity and its ability to combat drug resistance. The drug's remarkable conformational adaptability allows it to maintain crucial interactions within a dynamic binding pocket, setting a high standard for NNRTI design. By leveraging these detailed structural insights, the scientific community is well-positioned to develop the next generation of antiretroviral agents that are more potent, durable, and possess improved pharmacological profiles, continuing the progress in the fight against HIV/AIDS.

References

-

Title: 4G1Q: Crystal structure of HIV-1 reverse transcriptase (RT) in complex with this compound (TMC278, Edurant), a non-nucleoside rt-inhibiting drug Source: RCSB Protein Data Bank URL: [Link]

-

Title: Biochemical Mechanism of HIV-1 Resistance to this compound Source: Journal of Biological Chemistry (via PMC) URL: [Link]

-

Title: Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine (TMC125) and this compound (TMC278): Implications for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: this compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations Source: Journal of Antimicrobial Chemotherapy URL: [Link]

-

Title: HIV-1 Reverse Transcriptase in Complex with Nevirapine Source: Proteopedia URL: [Link]

-

Title: Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties Source: Molecules (via PMC) URL: [Link]

-

Title: Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design Source: Nucleic Acids Research (via PMC) URL: [Link]

-

Title: Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase Source: Viruses (via MDPI) URL: [Link]

-

Title: Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies Source: Viruses (via PMC) URL: [Link]

-

Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: International Journal of Molecular Sciences (via MDPI) URL: [Link]

-

Title: What is the mechanism of this compound Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and this compound Source: PNAS URL: [Link]

-

Title: Clinical Perspective on Drug-Drug Interactions with the Non-nucleoside Reverse Transcriptase Inhibitor this compound Source: Clinical Pharmacokinetics URL: [Link]

-

Title: [Mechanism of action and pharmacokinetics of this compound] Source: Enferm Infecc Microbiol Clin URL: [Link]

-

Title: this compound Source: Johns Hopkins ABX Guide URL: [Link]

-

Title: Biochemical mechanism of HIV-1 resistance to this compound Source: Journal of Biological Chemistry URL: [Link]

Sources

- 1. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. [Mechanism of action and pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical mechanism of HIV-1 resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Mechanism of HIV-1 Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. This compound resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Rilpivirine's Activity Against Wild-Type and Mutant HIV-1 Strains

Introduction

Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has become a key component in the management of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] As a diarylpyrimidine derivative, its unique structural flexibility allows it to maintain activity against many HIV-1 strains that are resistant to first-generation NNRTIs.[3][4] This guide provides a detailed technical overview of this compound's mechanism of action, its potent activity against wild-type HIV-1, and the complex landscape of resistance mutations that impact its clinical efficacy. Designed for researchers, virologists, and drug development professionals, this document synthesizes biochemical data, in vitro susceptibility assays, and molecular insights to explain the causality behind this compound's antiviral profile.

Molecular Mechanism of Action: Allosteric Inhibition

This compound exerts its antiviral effect by targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for converting the viral RNA genome into double-stranded DNA, a critical step for viral replication.[5][6] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as competitive inhibitors at the enzyme's active site, this compound is a non-competitive, allosteric inhibitor.[7][8]

It binds to a hydrophobic pocket on the RT enzyme, known as the NNRTI-binding pocket (NNIBP), which is located approximately 10 Å away from the polymerase active site.[9] This binding event induces a conformational change in the enzyme, altering the three-dimensional structure of the active site.[8] This distortion severely limits the mobility and function of the enzyme, effectively halting DNA synthesis.[8][9] The remarkable potency of this compound is partly attributed to its conformational flexibility, allowing it to adopt a "wiggling" and "jiggling" motion within the binding pocket, which helps it adapt to minor changes and maintain binding affinity, even in the presence of some mutations.[10]

Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

In Vitro Activity Against Wild-Type HIV-1

This compound demonstrates potent antiviral activity against laboratory strains and clinical isolates of wild-type HIV-1 in various cell lines. Its efficacy is typically quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.

Potency of this compound

Studies have consistently shown that this compound has a low nanomolar to sub-nanomolar activity against wild-type HIV-1. This high potency is a hallmark of its efficacy as an antiretroviral agent.

| HIV-1 Strain | Cell Line | Mean EC50 (nM) | Reference |

| HIV-1IIIB | MT-4 | 0.73 | EDURANT® FDA Label[11] |

| HIV-1HXB2 | MT-4 | 0.51 | EDURANT® FDA Label[11] |

| Wild-Type Clinical Isolates | PBMCs | 0.07 - 1.01 | EDURANT® FDA Label[11] |

Table 1: Representative in vitro activity of this compound against wild-type HIV-1 strains.

Experimental Protocol: Phenotypic Susceptibility Assay

Determining the IC50 of this compound against HIV-1 strains is a foundational experiment in resistance testing. A common method is the single-round infectivity assay using a luciferase reporter virus.

Objective: To quantify the concentration of this compound required to inhibit 50% of viral replication in a cell-based assay.

Methodology:

-

Cell Culture: Maintain TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR promoter) in appropriate growth medium.

-

Virus Production: Co-transfect HEK293T cells with an HIV-1 envelope-deficient proviral plasmid and a plasmid expressing the vesicular stomatitis virus glycoprotein (VSV-G) to produce pseudotyped virions.

-

Drug Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO) and then further dilute in cell culture medium to achieve the desired final concentrations.

-

Infection:

-

Plate TZM-bl cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with the serially diluted this compound for 2 hours.

-

Add a standardized amount of the luciferase reporter virus to each well.

-

-

Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

-

Data Acquisition: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: Plot the luciferase activity against the log of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value.

Caption: Workflow for a luciferase-based phenotypic susceptibility assay.

The Landscape of this compound Resistance

The primary challenge to the long-term success of any antiretroviral agent is the emergence of drug resistance mutations.[6] For this compound, resistance is conferred by specific amino acid substitutions within the NNRTI-binding pocket of the reverse transcriptase enzyme. These mutations reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

Key Resistance-Associated Mutations (RAMs)

While many mutations can affect NNRTI susceptibility, a specific set is strongly associated with reduced this compound activity. The impact of these mutations is often expressed as a "fold change" (FC) in the IC50 value compared to the wild-type virus.

| Mutation | Fold Change (FC) in IC50 | Clinical Significance |

| E138K | 2-3 | Primary mutation selected by this compound; often emerges during virologic failure.[12][13][14] |

| Y181C | ~12-30 | Confers high-level resistance; common in patients failing first-generation NNRTIs.[14][15][16] |

| K103N | ~1.5-2 | Low-level resistance alone, but significantly impacts response when combined with other mutations.[14] |